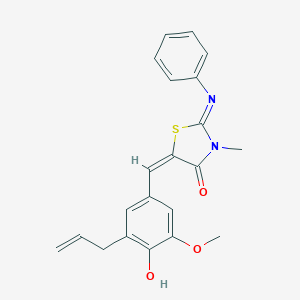

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that allows it to bind to amyloid fibrils, which are associated with a variety of diseases, including Alzheimer's, Parkinson's, and Huntington's. Thioflavin T is a valuable tool for studying these diseases and developing new treatments.

Mécanisme D'action

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T binds to amyloid fibrils through a hydrophobic interaction with the beta-sheet structure of the fibrils. This binding causes a shift in the dye's fluorescence spectrum, resulting in an increase in fluorescence intensity. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is highly specific for amyloid fibrils and does not bind to other proteins or cellular components.

Biochemical and Physiological Effects

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in vitro and in vivo experiments.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly specific dye that can detect and quantify amyloid fibrils in a variety of samples. It is also easy to use and relatively inexpensive. However, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has some limitations. It is not a quantitative assay and cannot distinguish between different types of amyloid fibrils. Additionally, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can interfere with other assays that use fluorescence, such as flow cytometry.

Orientations Futures

There are several future directions for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T research. One area of interest is the development of new dyes that can detect and quantify amyloid fibrils with greater specificity and sensitivity. Another area of interest is the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T in the development of new treatments for amyloid-related diseases. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be used to screen potential drug candidates that target amyloid fibrils. Finally, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be used in the development of new diagnostic tools for amyloid-related diseases.

Méthodes De Synthèse

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to form the final compound.

Applications De Recherche Scientifique

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is widely used in scientific research to study the aggregation of amyloid fibrils. It is a valuable tool for detecting and quantifying amyloid fibrils in vitro and in vivo. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is used in a variety of applications, including fluorescence microscopy, flow cytometry, and spectroscopy.

Propriétés

Nom du produit |

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |

|---|---|

Formule moléculaire |

C21H20N2O3S |

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21? |

Clé InChI |

FHMHAKHMSNXNKW-CTNAHEIOSA-N |

SMILES isomérique |

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3 |

SMILES |

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3 |

SMILES canonique |

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)

![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)

![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)

![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)

![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)

![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)

![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)

![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)

![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)

![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)

![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298524.png)

![5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298526.png)

![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298527.png)

![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298529.png)